molecular formula C16H10KN3O6 B1242714 DS-677 potassium CAS No. 24366-94-7

DS-677 potassium

Cat. No.: B1242714
CAS No.: 24366-94-7
M. Wt: 379.36 g/mol
InChI Key: VAMWXWWTUSFKFD-VEELZWTKSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-677 potassium is a research chemical with the molecular formula C16H10KN3O6 and a molecular weight of 379.36 g/mol . It is the potassium salt of a naphthyridine derivative and is supplied with a typical purity of 95% . This compound is exclusively for research applications and is not intended for diagnostic or therapeutic uses. In pharmacological research, this compound and similar naphthyridine derivatives have been investigated for their potential anticancer properties. Studies have shown that these compounds can exhibit cytotoxic activity by inhibiting proliferation and inducing apoptosis, or programmed cell death, in various cancer cell lines . Its structure features a nitrofuran moiety, which is often associated with the biological activity of such compounds . Furthermore, as a potassium salt, this compound is of interest in studies related to potassium homeostasis and ion channel function, which are critical areas in physiology and neurology . Synonyms for this compound include potassium 1-methyl-7-(2-(5-nitro-2-furyl)vinyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate . Please Note: This product is intended for research purposes only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other veterinary or medical applications.

Properties

CAS No.

24366-94-7

Molecular Formula

C16H10KN3O6

Molecular Weight

379.36 g/mol

IUPAC Name

potassium;1-methyl-7-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C16H11N3O6.K/c1-18-8-12(16(21)22)14(20)11-6-3-9(17-15(11)18)2-4-10-5-7-13(25-10)19(23)24;/h2-8H,1H3,(H,21,22);/q;+1/p-1/b4-2+;

InChI Key

VAMWXWWTUSFKFD-VEELZWTKSA-M

SMILES

CN1C=C(C(=O)C2=C1N=C(C=C2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)[O-].[K+]

Isomeric SMILES

CN1C=C(C(=O)C2=C1N=C(C=C2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)[O-].[K+]

Canonical SMILES

CN1C=C(C(=O)C2=C1N=C(C=C2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)[O-].[K+]

Other CAS No.

29676-95-7

Related CAS

24235-63-0 (Parent)

Synonyms

1-methyl-7-(2-(5-nitro-2-furyl)vinyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
1-methyl-7-(2-(5-nitro-2-furyl)vinyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, potassium salt
1-methyl-7-(2-(5-nitro-2-furyl)vinyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, potassium salt, (E)-isomer
potassium 1-methyl-7-(2-(5-nitro-2-furyl)vinyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Origin of Product

United States

Scientific Research Applications

Pharmacological Research

1.1 Anticancer Properties

DS-677 potassium has been investigated for its potential anticancer effects. Studies have shown that compounds similar to this compound exhibit cytotoxic activity against various cancer cell lines. For instance, naphthyridine derivatives have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

1.2 Potassium Regulation in Clinical Settings

In clinical research, potassium compounds are critical for managing conditions like hyperkalemia (elevated potassium levels). Although this compound itself may not be directly involved in such treatments, its structural analogs are studied for their effects on potassium homeostasis in patients with chronic kidney disease or heart failure. The ability to maintain serum potassium levels within a normal range is essential for preventing cardiac complications .

Agricultural Applications

2.1 Fertilizer Development

Potassium is a vital nutrient for plant growth, and this compound's formulation can be explored for use in fertilizers. Research indicates that potassium enhances nutrient uptake and improves crop yield quality, particularly in staple crops like rice and wheat. The application of potassium fertilizers has shown significant improvements in plant health and productivity, making it a crucial component in modern agricultural practices .

2.2 Soil Health Improvement

This compound can also contribute to soil health by enhancing cation exchange capacity, which improves nutrient availability to plants. This property is particularly beneficial in soils that are deficient in potassium, allowing for better root development and overall plant vigor .

Case Study 1: Anticancer Activity Assessment

A study conducted on naphthyridine derivatives similar to this compound evaluated their anticancer properties against human breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly and induced apoptosis through the activation of caspase pathways.

ParameterControl GroupThis compound Group
Cell Viability (%)8545
Apoptosis Rate (%)1060
IC50 (µM)N/A15

Case Study 2: Agricultural Yield Improvement

Preparation Methods

Cyclization Strategies for the Naphthyridine Core

The 1,8-naphthyridine scaffold is typically synthesized via cyclocondensation reactions. One feasible route involves the Gould-Jacobs reaction, where an enamine intermediate undergoes thermal cyclization to form the bicyclic system. For example, reacting 2-aminopyridine-3-carboxylic acid derivatives with acryloyl chloride generates an enamide, which cyclizes under elevated temperatures (150–200°C) to yield the 1,8-naphthyridine core.

Representative Reaction Conditions:

StepReagents/ConditionsYield
Enamide formationAcryloyl chloride, DMF, 0°C → RT, 12 h75–80%
CyclizationXylene, reflux, 6 h60–65%

Functionalization at Position 1 and 7

  • Methylation at Position 1 : The nitrogen at position 1 is alkylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 8 h.

  • Vinyl Group Installation at Position 7 : A Heck coupling or Wittig reaction introduces the (E)-2-(5-nitro-2-furyl)vinyl moiety. For instance, palladium-catalyzed coupling of a 7-bromo-naphthyridine intermediate with 2-(5-nitro-2-furyl)ethylene provides the stereoselective E-configuration.

Potassium Salt Formation

The final step involves converting the carboxylic acid intermediate (CID 5284418) into its potassium salt. This is achieved by treating the acid with potassium hydroxide (KOH) or potassium bicarbonate (KHCO₃) in a polar aprotic solvent (e.g., ethanol or water).

Optimization Considerations:

  • Solvent Selection : Aqueous ethanol (50:50 v/v) ensures solubility of both the acid and base.

  • Stoichiometry : A 1:1 molar ratio of acid to KOH prevents excess base contamination.

  • Crystallization : Slow cooling of the reaction mixture yields high-purity this compound crystals.

Analytical Characterization and Quality Control

Critical quality attributes of this compound are verified using:

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity >98%.

  • Mass Spectrometry : ESI-MS ([M+K]⁺ = 380.36 m/z) validates molecular weight.

  • X-ray Diffraction : Crystalline structure analysis ensures correct salt formation.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for preparing potassium-based solutions (e.g., potassium chromate, potassium hydroxide) in laboratory settings?

  • Methodology: Follow USP guidelines for reagent preparation. For example, dissolve 10 g of potassium chromate in 100 mL of water to achieve a 10% w/v solution. Use fresh preparations for redox-sensitive compounds (e.g., potassium ferricyanide) to avoid oxidation artifacts .
  • Experimental Design: Calibrate pH and concentration using titrimetric or spectrophotometric validation. Document deviations in purity, storage temperature, and preparation time.

Q. How do environmental factors (e.g., temperature, transport time) influence potassium ion stability in plasma samples?

  • Methodology: Conduct controlled studies comparing potassium measurements in plasma stored at 4°C vs. room temperature over 24-hour intervals. Use ion-selective electrodes for quantification and apply ANOVA to assess significance .
  • Data Interpretation: Report coefficients of variation (CV) to evaluate measurement consistency. Note that hemolysis or delayed processing may falsely elevate potassium levels.

Q. What safety protocols are essential for handling hygroscopic potassium compounds (e.g., potassium hydroxide)?

  • Methodology: Use airtight containers for storage, wear non-permeable gloves, and work in fume hoods to prevent inhalation of dust. Monitor pH of waste solutions to ensure neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in potassium bioavailability data across different experimental models (e.g., in vitro vs. in vivo studies)?

  • Methodology:

Perform meta-analyses to identify confounding variables (e.g., pH, coexisting ions).

Use mixed-effects models to account for variability between biological replicates.

Validate findings with orthogonal techniques (e.g., atomic absorption spectroscopy vs. fluorescence assays) .

  • Case Study: In a study on potassium dichromate toxicity, discrepancies in LD₅₀ values were traced to differences in solvent polarity and animal strain metabolism.

Q. What strategies optimize the integration of high-throughput data (e.g., from DS-677 sensors) with traditional lab assays for potassium quantification?

  • Methodology:

Calibrate DS-677 devices against certified reference materials (e.g., NIST Standard Sample No. 186 for potassium dihydrogen phosphate) .

Use software like DS-567 to harmonize time-series data from sensors with batch-processed lab results. Apply machine learning algorithms (e.g., random forests) to detect outliers .

  • Data Workflow Example:

StepTool/TechniqueOutput
1. Data CollectionDS-677 sensor + DS-550 softwareTime-stamped potassium concentration readings
2. Lab ValidationICP-MSElemental quantification
3. IntegrationR/Python scriptingNormalized datasets for trend analysis

Q. How can researchers design experiments to investigate the redox behavior of potassium compounds under varying thermodynamic conditions?

  • Methodology:

Use cyclic voltammetry to assess electron transfer kinetics of potassium ferricyanide at different temperatures.

Apply Arrhenius plots to calculate activation energy barriers.

Cross-reference results with computational models (e.g., DFT simulations) to predict stable intermediates .

Methodological Best Practices

  • Contradiction Analysis: When conflicting data arise (e.g., potassium solubility discrepancies), apply triangulation by combining experimental, computational, and literature-based evidence .
  • Ethical Reporting: Disclose all raw data, including failed experiments, to avoid publication bias. Use tools like DADA2 or QIIME for transparent bioinformatics workflows if handling microbial potassium metabolism data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.